molecular formula C13H13FN2O2S B7468399 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide

4-[(4-Fluorophenyl)methylamino]benzenesulfonamide

Cat. No. B7468399
M. Wt: 280.32 g/mol
InChI Key: ZGEAMOQYWDALPJ-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methylamino]benzenesulfonamide, also known as PF-04991532, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called positive allosteric modulators (PAMs) that target the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

4-[(4-Fluorophenyl)methylamino]benzenesulfonamide acts as a PAM of mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 plays a key role in regulating synaptic plasticity, neuronal excitability, and neurotransmitter release. 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide binds to an allosteric site on mGluR5, which enhances the receptor's response to glutamate, a major excitatory neurotransmitter in the brain. This results in an increase in intracellular calcium levels and activation of downstream signaling pathways, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
4-[(4-Fluorophenyl)methylamino]benzenesulfonamide has been shown to modulate several key neurotransmitter systems, including glutamatergic, dopaminergic, and serotonergic pathways. It has been shown to enhance long-term potentiation, a cellular mechanism underlying learning and memory, and reduce synaptic depression, a process involved in the pathophysiology of depression and anxiety disorders. 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide has also been shown to reduce the release of dopamine and serotonin in certain brain regions, which may contribute to its antipsychotic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

4-[(4-Fluorophenyl)methylamino]benzenesulfonamide has several advantages for use in lab experiments, including its high potency, selectivity, and brain penetrance. It also exhibits a favorable pharmacokinetic profile, with good oral bioavailability and long half-life. However, its use in certain assays may be limited by its potential off-target effects and lack of subtype selectivity. It is also important to note that the effects of 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide may vary depending on the experimental paradigm and animal model used.

Future Directions

There are several potential future directions for research on 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide. One area of interest is its use in the treatment of addiction, particularly for alcohol and cocaine dependence. Another potential application is in the treatment of neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying the observed pharmacological effects of 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide and to improve its selectivity and safety profile.
In conclusion, 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a PAM of mGluR5 has been extensively studied, and it exhibits a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its limitations and potential off-target effects should be carefully considered. Future research should focus on exploring its therapeutic potential in addiction, neuroinflammation, and other areas of interest.

Synthesis Methods

The synthesis of 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzylamine in the presence of a suitable coupling agent. The resulting product is then purified using chromatographic techniques to obtain the final compound in high purity and yield.

Scientific Research Applications

4-[(4-Fluorophenyl)methylamino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and exhibit antipsychotic effects in preclinical models. 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide has also been investigated for its potential use in the treatment of addiction, pain, and neuroinflammation.

properties

IUPAC Name

4-[(4-fluorophenyl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-11-3-1-10(2-4-11)9-16-12-5-7-13(8-6-12)19(15,17)18/h1-8,16H,9H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEAMOQYWDALPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)methylamino]benzenesulfonamide

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